5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
Description
Historical Development of Thiadiazole Research
The exploration of thiadiazole chemistry began in the late 19th century, with the first documented synthesis of 1,3,4-thiadiazole by Fischer and Busch in 1882. This five-membered heterocyclic ring, characterized by two nitrogen atoms and one sulfur atom, initially posed challenges in structural elucidation due to limited analytical techniques. It wasn’t until 1956 that Goerdler and colleagues definitively established the electronic configuration and aromaticity of the 1,3,4-thiadiazole scaffold. Early studies focused on its synthetic accessibility and stability, but the mid-20th century marked a shift toward pharmacological applications. By the 1980s, derivatives like acetazolamide (a carbonic anhydrase inhibitor) highlighted the scaffold’s potential in drug development. Recent decades have seen accelerated research, with over 200 patents filed between 2015 and 2020 for 1,3,4-thiadiazole-based therapeutics targeting cancer, infections, and neurological disorders.
Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone of modern medicinal chemistry due to its unique physicochemical properties. Its electron-deficient aromatic system facilitates π-π stacking interactions with biological targets, while the sulfur atom enhances membrane permeability. These features underpin its broad bioactivity spectrum:
- Anticancer Activity : Derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in proliferating cells.
- Antimicrobial Action : Structural modifications at the C-5 position (e.g., adamantyl groups) improve efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa.
- Central Nervous System Effects : Substitutions with electron-withdrawing groups enhance GABAergic activity, making these compounds potent anticonvulsants.
Table 1 summarizes key structure-activity relationships (SARs) for 1,3,4-thiadiazole derivatives:
| Position | Modification | Biological Impact | Example Target |
|---|---|---|---|
| C-2 | Amino group (-NH2) | Enhances hydrogen bonding with enzymes | Carbonic anhydrase IX |
| C-5 | Hydrophobic substituents (e.g., cyclopentylethyl) | Improves binding to lipophilic protein pockets | Tubulin |
| N-3 | Piperazinylmethyl | Increases solubility and antifungal action | CYP51 (fungal sterol synthesis) |
Research Rationale for 5-(2-Cyclopentylethyl)-1,3,4-Thiadiazol-2-Amine Investigation
The compound this compound (molecular formula: C9H15N3S; molecular weight: 197.30 g/mol) represents a strategic fusion of the 1,3,4-thiadiazole core with a cyclopentylethyl side chain. This substituent’s bicyclic structure mimics natural terpenoids, potentially enabling interactions with sterol-rich microbial membranes or hydrophobic enzyme domains. Recent synthetic advances, such as one-pot cyclodehydration using polyphosphate ester (PPE), have made this compound more accessible for study. Researchers hypothesize that its compact hydrophobicity could optimize pharmacokinetic profiles compared to bulkier analogs (e.g., adamantyl derivatives), while retaining anticancer and antimicrobial potency.
Table 2 contrasts synthetic routes for 1,3,4-thiadiazol-2-amine derivatives:
| Method | Reagents | Yield (%) | Advantages |
|---|---|---|---|
| Conventional cyclization | POCl3, SOCl2 | 60–75 | High reproducibility |
| Green synthesis | Ionic liquids (e.g., [Et3N H2SO4]) | 80–92 | Solvent-free, eco-friendly |
| One-pot PPE-mediated | Polyphosphate ester, carboxylic acids | 85–90 | Avoids toxic chlorinating agents |
Structure
3D Structure
Properties
IUPAC Name |
5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDQSGIOLGMDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyclopentylethanamine with thiocarbonyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates followed by cyclization and purification steps to obtain the final product with high purity .
Chemical Reactions Analysis
Substitution Reactions
The thiadiazole ring and amino group are primary sites for substitution. Key reactions include:
Nucleophilic Substitution at the Thiadiazole Ring
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Alkylation : Reactivity at the sulfur or nitrogen atoms of the thiadiazole ring enables alkylation. For example, alkyl halides react with the thiadiazole ring under alkaline conditions (e.g., NaOH) to form S- or N-alkylated derivatives. Yields typically range from 84% to 87% under optimized conditions .
-
Acylation : The amino group at position 2 undergoes acylation with acyl chlorides. Protection of reactive groups (e.g., phenolic -OH) is often required, as seen in the synthesis of prostaglandin E2 inhibitors .
Electrophilic Substitution
-
The electron-rich thiadiazole ring participates in electrophilic substitutions, such as halogenation or nitration, though steric hindrance from the cyclopentylethyl group may slow reactivity compared to less bulky analogs .
Oxidation and Reduction
The thiadiazole ring exhibits redox activity:
Oxidation
-
The sulfur atom in the thiadiazole ring oxidizes to form sulfoxides or sulfones using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This modifies electronic properties and potential biological activity .
Reduction
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Reduction with agents such as lithium aluminum hydride (LiAlH₄) can cleave the thiadiazole ring, yielding thiols or amines. For example, reductive ring-opening produces mercaptoamine intermediates .
Cyclodehydration
-
Thiosemicarbazides react with carboxylic acids in the presence of polyphosphate ester (PPE) to form thiadiazoles via cyclodehydration. This one-pot method avoids toxic reagents like POCl₃ .
Oxidative Cyclization
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Thiosemicarbazide derivatives undergo oxidative cyclization with iodine (I₂) in alkaline media to form 1,3,4-oxadiazoles. This reaction is critical for generating fused heterocyclic systems .
Cross-Coupling Reactions
The amino group facilitates metal-catalyzed coupling:
Suzuki–Miyaura Coupling
-
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at position 5 of the thiadiazole ring. For example, coupling with 4-bromophenyl derivatives under [Pd(dppf)Cl₂] catalysis yields biaryl thiadiazoles .
Comparative Reaction Data
The table below summarizes reaction conditions and outcomes for analogous thiadiazole derivatives:
Mechanistic Insights
-
Steric Effects : The cyclopentylethyl group impedes reactions at the thiadiazole ring’s C-5 position, favoring substitutions at less hindered sites (e.g., the amino group) .
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Electronic Effects : Electron-withdrawing substituents on the thiadiazole enhance electrophilic substitution but reduce nucleophilic attack susceptibility .
Scientific Research Applications
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Structural and Computational Insights
- Hydrogen Bonding : Methylphenyl and nitrophenyl derivatives form extensive intermolecular hydrogen bonds (N–H···N/S), stabilizing their crystal lattices . The cyclopentylethyl group may disrupt such interactions due to steric hindrance.
- Molecular Docking : Indolyl derivatives show strong binding to PIM2 via interactions with Val126 and Lys167 . Computational modeling of the target compound could predict similar interactions if paired with hydrophobic targets.
Biological Activity
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to elucidate its potential applications in medicinal chemistry.
Overview of Thiadiazole Derivatives
Thiadiazoles are heterocyclic compounds that have garnered attention due to their wide range of biological properties. The 1,3,4-thiadiazole scaffold is particularly noted for its antimicrobial, anti-inflammatory, and anticancer activities. Recent research has highlighted the efficacy of these compounds against various pathogens and diseases, making them promising candidates in drug development .
Antimicrobial Properties
-
Antibacterial Activity :
- Thiadiazole derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that modifications to the thiadiazole structure can enhance its effectiveness against resistant strains such as Staphylococcus aureus and Escherichia coli .
- In a study assessing the antibacterial potential of various thiadiazole derivatives, compounds similar to this compound demonstrated promising results against multidrug-resistant pathogens .
-
Antifungal Activity :
- The compound has also been evaluated for antifungal properties. Thiadiazole derivatives have shown efficacy against fungi such as Candida species and Aspergillus . The structural characteristics of this compound may contribute to its ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazole derivatives is particularly notable. Research indicates that these compounds can inhibit pro-inflammatory mediators such as prostaglandins and leukotrienes. For example:
- A study identified several 2-aminoacyl-1,3,4-thiadiazole derivatives that significantly inhibited PGE2 biosynthesis in vitro with IC50 values in the nanomolar range. This suggests that similar derivatives could have comparable anti-inflammatory effects .
- Compound 3 from this study exhibited strong anti-inflammatory effects in vivo, reducing leukocyte recruitment in a mouse model of peritonitis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiadiazole derivatives:
- Modifications at various positions on the thiadiazole ring can lead to enhanced antibacterial and antifungal activities.
- The presence of aliphatic or aromatic substituents can influence the compound's lipophilicity and overall bioavailability .
Case Studies and Research Findings
Several studies have investigated the biological potential of compounds related to this compound:
Q & A
Q. What are the standard synthetic routes for 5-substituted 1,3,4-thiadiazol-2-amine derivatives, and how can they be adapted for synthesizing 5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine?
Methodological Answer: A common approach involves cyclization of acylated thiosemicarbazides with carbon disulfide under acidic conditions, followed by alkylation of the intermediate 5-amino-1,3,4-thiadiazole-2-thioles with appropriate alkylating agents . For 5-(2-cyclopentylethyl) substitution, cyclopentylethyl bromide or iodide could serve as the alkylating reagent. Key steps include:
Heterocyclization : React thiosemicarbazide derivatives with carbon disulfide in the presence of H2SO4 to form the thiadiazole core.
Alkylation : Use cyclopentylethyl halides in DMF with a base (e.g., triethylamine) to introduce the substituent at position 5 .
Characterization : Confirm purity via TLC, and validate structure using <sup>1</sup>H NMR (e.g., NH2 protons at δ 5.5–6.5 ppm) and IR spectroscopy (N–H stretches at ~3300 cm<sup>-1</sup>) .
Q. How can researchers characterize the crystal structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Use slow evaporation of an acetone or ethanol solution to obtain high-quality crystals .
Data Collection : Measure bond lengths (e.g., C–S bonds: ~1.67–1.72 Å) and dihedral angles between substituents and the thiadiazole ring to assess planarity .
Hydrogen Bonding : Identify intermolecular N–H···N interactions (common in thiadiazoles) to predict supramolecular assembly .
Example : In 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, dihedral angles between the thiadiazole and pyridine rings ranged from 18.2° to 30.3°, influencing packing .
Q. What biological assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination. Compare with positive controls like doxorubicin .
- Anticonvulsant Testing : Employ maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and biological activity of this compound?
Methodological Answer:
- Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model cyclization and alkylation steps, identifying energy barriers and optimal solvents .
- Docking Studies : Perform molecular docking with target proteins (e.g., EGFR for anticancer activity) to predict binding affinity. Software like AutoDock Vina can prioritize derivatives for synthesis .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to refine substituents .
Q. How do structural modifications at the 5-position influence biological activity?
Methodological Answer:
- Electron-Withdrawing Groups : Substituents like nitro or halogens enhance electrophilicity, improving interactions with nucleophilic protein residues .
- Bulkier Groups : Cyclopentylethyl may increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted drugs .
Case Study : In 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives, bulky groups improved antitumor activity (IC50 = 1.2–8.7 µM) by stabilizing hydrophobic interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Standardize Assays : Ensure consistent cell lines, exposure times, and controls. For example, discrepancies in IC50 values may arise from varying MTT assay protocols .
Validate Purity : Use HPLC-MS to confirm compound integrity. Impurities from incomplete alkylation (e.g., residual thiols) can skew results .
Statistical Analysis : Apply factorial design (e.g., 2<sup>k</sup> designs) to isolate variables like solvent polarity or substituent size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
